molecular formula C17H17ClN2O4 B5804410 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide

Cat. No.: B5804410
M. Wt: 348.8 g/mol
InChI Key: MNIKPFIRRCRPLA-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide is a complex organic compound characterized by its unique chemical structure. This compound features a chloro-substituted phenol group, a nitro-substituted phenyl group, and an acetamide linkage. Its intricate molecular arrangement makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide typically involves multiple steps, starting with the preparation of the phenol and nitrophenyl precursors. These precursors are then reacted under controlled conditions to form the final compound. Common reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the acetamide bond.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. Continuous flow processes and automated systems are often employed to ensure consistency and efficiency. Quality control measures, such as chromatography and spectroscopy, are implemented to verify the purity and structure of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the nitro group, chloro group, and acetamide linkage.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) are employed to reduce nitro groups to amino groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or halogenating agents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs. These products are often used in further chemical synthesis or as intermediates in pharmaceutical applications.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable tool in organic synthesis.

Biology: In biological research, 2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide is used to study enzyme inhibition and receptor binding. Its structural features allow it to interact with specific biological targets, providing insights into molecular mechanisms.

Medicine: This compound has potential applications in the development of new pharmaceuticals. Its ability to modulate biological processes makes it a candidate for drug discovery and development. Research is ongoing to explore its therapeutic effects and safety profile.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications, including as a building block for more complex chemical products.

Mechanism of Action

The mechanism by which 2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide exerts its effects involves interactions with specific molecular targets. The nitro group and acetamide linkage play crucial roles in binding to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

  • 4-Chloro-3,5-dimethylphenol

  • 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

Uniqueness: 2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide stands out due to its specific combination of functional groups and its ability to interact with biological targets. Its unique structure allows for diverse applications in scientific research and industry, making it a valuable compound in various fields.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-10-7-13(8-11(2)17(10)18)24-9-16(21)19-14-5-4-6-15(12(14)3)20(22)23/h4-8H,9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIKPFIRRCRPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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